molecular formula C10H12N4O3 B11873486 5-(6-Oxo-3,6-dihydro-9h-purin-9-yl)pentanoic acid CAS No. 34397-01-8

5-(6-Oxo-3,6-dihydro-9h-purin-9-yl)pentanoic acid

Katalognummer: B11873486
CAS-Nummer: 34397-01-8
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: ABJZKHIWSCOPDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine ring structure attached to a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the pentanoic acid moiety.

Industrial Production Methods

Industrial production of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the purine ring or the pentanoic acid chain.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring or the pentanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in nucleic acid metabolism. This can lead to various biological effects, including antiviral or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenine: A naturally occurring purine base found in nucleic acids.

    Guanine: Another purine base present in DNA and RNA.

    Hypoxanthine: A purine derivative involved in nucleotide metabolism.

Uniqueness

5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine ring with a pentanoic acid chain. This structural feature allows it to interact with biological molecules in ways that other purine derivatives may not, potentially leading to unique biological activities and applications.

Eigenschaften

CAS-Nummer

34397-01-8

Molekularformel

C10H12N4O3

Molekulargewicht

236.23 g/mol

IUPAC-Name

5-(6-oxo-1H-purin-9-yl)pentanoic acid

InChI

InChI=1S/C10H12N4O3/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17)

InChI-Schlüssel

ABJZKHIWSCOPDF-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.